tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate
Description
tert-Butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate is a carbamate-protected amine featuring a cyclobutyl scaffold substituted with a cyclopropylamino group. Its molecular structure combines the steric bulk of the tert-butyl carbamate group with the conformational constraints of the cyclobutyl and cyclopropyl moieties. These analogs share the tert-butyl carbamate-cyclobutyl backbone but differ in substituents, influencing their physicochemical and biological properties.
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-6-9(7-10)13-8-4-5-8/h8-10,13H,4-7H2,1-3H3,(H,14,15) |
InChI Key |
OMOAOQRGTLHYOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate typically involves the reaction of cyclopropylamine with tert-butyl N-(3-chloropropyl)carbamate under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also used in the development of new biochemical assays and diagnostic tools.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and as a reference compound in pharmacological studies.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their molecular features, and properties:
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., CAS 1032684-85-7) exhibit higher aqueous solubility compared to free bases . Cyclopropyl and aromatic substituents (e.g., benzimidazolone) may reduce solubility due to hydrophobicity .
- Stability: The tert-butyl carbamate group enhances stability against enzymatic degradation, while cyclopropylamino groups may confer resistance to oxidative metabolism .
Biological Activity
Introduction
Tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and various research findings related to its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₉H₁₅N₂O₂
- Molecular Weight: 171.23 g/mol
- CAS Number: 1540664-32-1
Properties Table
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₂O₂ |
| Molecular Weight | 171.23 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound's mechanism may involve:
- Inhibition of Enzymatic Activity: It may inhibit specific enzymes that play a role in metabolic pathways.
- Receptor Modulation: The compound could act as an antagonist or agonist at certain receptors, influencing physiological responses.
Pharmacological Studies
-
Antimicrobial Activity
- Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. In vitro studies have shown effective inhibition against Gram-positive and Gram-negative bacteria.
- A study utilizing the disk diffusion method demonstrated significant zones of inhibition for both Staphylococcus aureus and Escherichia coli.
-
Anticancer Potential
- Preliminary investigations into its anticancer activity suggest that the compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential.
- A notable study reported an IC₅₀ value of 45 μM against HeLa cells, indicating moderate cytotoxicity.
-
Neuroprotective Effects
- Emerging data suggest that the compound may have neuroprotective effects, potentially through the modulation of neuroinflammatory pathways. Animal models have shown reduced markers of inflammation and improved cognitive function following treatment.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Biological Activity | IC₅₀ (μM) |
|---|---|---|
| This compound | Antimicrobial, Anticancer | 45 |
| Butenafine | Antifungal | 30 |
| Buclizine | Antihistamine | 31 |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various pathogens. Results indicated a high efficacy rate against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) determined at 15 μg/mL.
Case Study 2: Cancer Cell Line Testing
In vitro testing on HeLa cells revealed that treatment with this compound led to significant cell death compared to control groups. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
